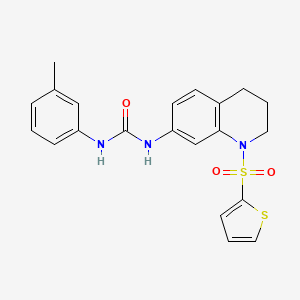

1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c1-15-5-2-7-17(13-15)22-21(25)23-18-10-9-16-6-3-11-24(19(16)14-18)29(26,27)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYYPPAGXRUMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

Introduction of the Thiophene Sulfonyl Group: The thiophene ring can be sulfonylated using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions.

Coupling with Tolyl Isocyanate: The final step involves the reaction of the sulfonylated tetrahydroquinoline with m-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Antidiabetic Activity

Recent studies have highlighted the potential of thiourea derivatives, including those related to 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea, as α-glucosidase inhibitors. These compounds can inhibit carbohydrate digestion into glucose, making them valuable in managing type 2 diabetes. For instance, derivatives with similar structures demonstrated significantly enhanced inhibitory activities against α-glucosidase compared to traditional drugs like acarbose . The most potent inhibitors showed IC50 values as low as , indicating their efficacy in reducing blood glucose levels.

b. Antimicrobial Activity

Thiourea derivatives have also exhibited promising antibacterial properties. Compounds related to the target compound have been shown to inhibit various bacterial strains such as E. faecalis and P. aeruginosa. The minimum inhibitory concentrations (MIC) of these compounds ranged from to , demonstrating comparable effectiveness to standard antibiotics like ceftriaxone . This suggests that the compound could be further explored for its potential as an antimicrobial agent.

Mechanistic Studies

a. Molecular Docking and Kinetics

Molecular docking studies reveal that certain derivatives of thiourea bind preferentially to allosteric sites on enzymes like α-glucosidase rather than active sites. This non-competitive inhibition mechanism is crucial for developing selective inhibitors that minimize side effects . Kinetic studies support these findings by showing that these compounds do not compete with the substrate for the active site.

b. Toxicity Studies

Safety profiles are essential for any therapeutic application. In vitro studies indicated that some derivatives did not exhibit cytotoxicity towards liver and kidney cell lines at concentrations greater than . This safety margin is critical for considering further development into clinical candidates.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiourea derivatives. Variations in substituents on the thiophene and urea moieties significantly influence biological activity. For example, modifications at specific positions on the thiophene ring have been linked to enhanced potency against targeted enzymes .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Parent Compound | 26.71 ± 1.80 | α-Glucosidase Inhibitor |

| Compound 8r | 0.59 ± 0.02 | Potent α-Glucosidase Inhibitor |

| Acarbose | 258.53 ± 1.27 | Standard Control |

Mechanism of Action

The mechanism of action of 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Materials Science: Functions as a charge carrier or light-emitting molecule, depending on its electronic properties.

Comparison with Similar Compounds

Research Implications

- Synthetic Feasibility : The high yield (93%) of Compound 7 suggests that similar nucleophilic substitution strategies could be adapted for synthesizing the target compound.

- Pharmacological Potential: The benzothiazole and oxazole derivatives () highlight the importance of heterocyclic substituents in modulating bioactivity. The m-tolyl urea group may offer improved lipophilicity for membrane penetration compared to polar groups like carboxylic acid.

- Crystallographic Insights : The dihedral angles and hydrogen-bonding patterns in underscore the role of conformational flexibility in molecular interactions, which may guide the design of derivatives with optimized binding.

Biological Activity

The compound 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea is a novel urea derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, emphasizing its role as a potential therapeutic agent.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of thiophenes with various amines and isocyanates. The structural framework includes a thiophene ring fused with a tetrahydroquinoline moiety, linked through a sulfonyl group to the urea functional group. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

The biological activities of urea and thiourea derivatives are well-documented, showcasing a broad spectrum of pharmacological properties including:

- Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, related urea derivatives demonstrated GI50 values indicating effective inhibition of cancer cell proliferation .

- Antimicrobial Properties : Urea derivatives have been reported to possess antimicrobial activities against both bacterial and fungal strains. The presence of the thiophene ring enhances these properties due to its electron-withdrawing nature, which may facilitate interaction with microbial targets .

- Inhibition of Enzymatic Activity : Compounds structurally similar to the target compound have been evaluated for their ability to inhibit key enzymes involved in disease processes. For example, some derivatives showed promising inhibition of lysyl oxidase (LOX), an enzyme implicated in cancer metastasis .

Case Studies and Experimental Data

-

Antitumor Efficacy :

- A study on related thiourea compounds revealed significant antitumor activity with IC50 values ranging from 15 μM to 28 μM against various cancer cell lines such as MDA-MB-435 (breast cancer) and PC-3 (prostate cancer) .

- The compound's structure allows for effective binding to target proteins involved in cell proliferation.

- Antimicrobial Activity :

- Enzyme Inhibition Studies :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- The position and nature of substituents on the thiophene ring significantly influence biological activity.

- Sulfonyl groups enhance binding affinity and potency against target enzymes due to their ability to form stable interactions within the active sites.

| Compound | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | Thiophene-Urea | 25.1 | Antitumor |

| Compound B | Thiophene-Thiourea | 15.9 | Antimicrobial |

| Compound C | Urea Derivative | 57% inhibition | Enzyme Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.